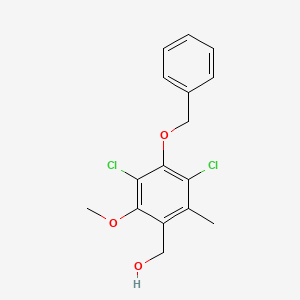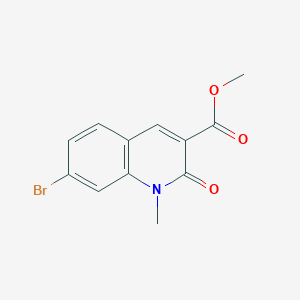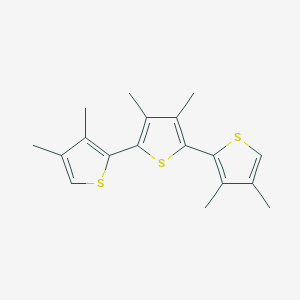
2,5-Bis(3,4-dimethylthiophen-2-yl)-3,4-dimethylthiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(3,4-dimethylthiophen-2-yl)-3,4-dimethylthiophene is a compound belonging to the thiophene family, characterized by its unique structure consisting of three thiophene rings. Thiophenes are heterocyclic compounds containing sulfur, and they are known for their aromatic properties. This specific compound is notable for its symmetrical structure and the presence of multiple methyl groups, which can influence its chemical behavior and applications.
Preparation Methods
The synthesis of 2,5-Bis(3,4-dimethylthiophen-2-yl)-3,4-dimethylthiophene typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of reactions starting from commercially available thiophene derivatives. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to link the thiophene rings.
Reaction Conditions: The reactions are usually carried out under inert atmosphere conditions (e.g., nitrogen or argon) to prevent oxidation. Solvents like tetrahydrofuran or dimethylformamide are often used, and the reactions are typically heated to facilitate the coupling process.
Industrial Production Methods: Industrial production may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
2,5-Bis(3,4-dimethylthiophen-2-yl)-3,4-dimethylthiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form thiophene oxides or dioxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into dihydrothiophenes or tetrahydrothiophenes. Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the thiophene rings. Reagents such as bromine or chlorosulfonic acid can be used for halogenation or sulfonation, respectively.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield thiophene dioxides, while reduction can produce saturated thiophene derivatives.
Scientific Research Applications
2,5-Bis(3,4-dimethylthiophen-2-yl)-3,4-dimethylthiophene has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including polymers and organic semiconductors.
Biology: Its derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a pharmacophore in medicinal chemistry.
Industry: The compound is utilized in the development of materials for organic electronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mechanism of Action
The mechanism of action of 2,5-Bis(3,4-dimethylthiophen-2-yl)-3,4-dimethylthiophene depends on its specific application:
Molecular Targets: In biological systems, the compound may interact with enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes involved in cancer cell proliferation.
Pathways Involved: The pathways affected by the compound can vary, but they often involve key signaling cascades related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
2,5-Bis(3,4-dimethylthiophen-2-yl)-3,4-dimethylthiophene can be compared with other thiophene derivatives:
Similar Compounds: Examples include 2,5-dimethylthiophene, 3,4-dimethylthiophene, and 2,5-bis(thiophen-2-yl)thiophene.
Uniqueness: The presence of multiple methyl groups and the symmetrical structure of this compound make it unique. These features can influence its reactivity and the types of interactions it can participate in, distinguishing it from other thiophene derivatives.
Properties
Molecular Formula |
C18H20S3 |
|---|---|
Molecular Weight |
332.6 g/mol |
IUPAC Name |
2,5-bis(3,4-dimethylthiophen-2-yl)-3,4-dimethylthiophene |
InChI |
InChI=1S/C18H20S3/c1-9-7-19-15(11(9)3)17-13(5)14(6)18(21-17)16-12(4)10(2)8-20-16/h7-8H,1-6H3 |
InChI Key |
URTQCDXIJLVJOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=C1C)C2=C(C(=C(S2)C3=C(C(=CS3)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


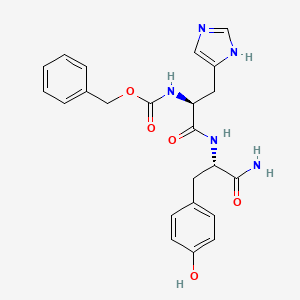
![Stannane, trimethyl[3-(methylthio)-2-thienyl]-](/img/structure/B15198498.png)
![[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;hydrochloride](/img/structure/B15198509.png)

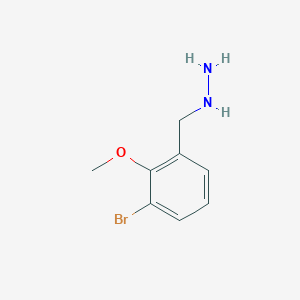
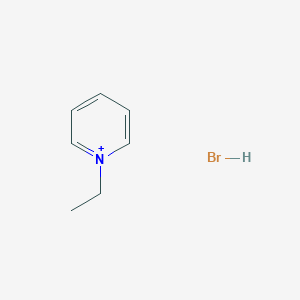
![2-(5-(4-Nitrophenyl)furan-2-yl)-1H-benzo[d]imidazole](/img/structure/B15198527.png)
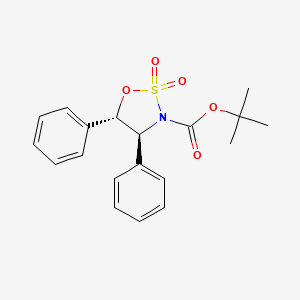

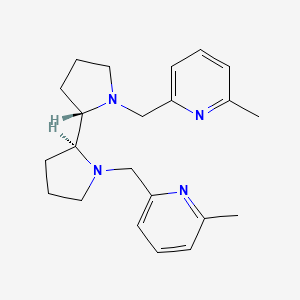
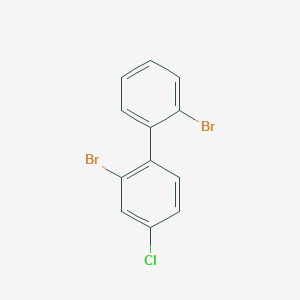
![C,C'-Bis(1,1-dimethylethyl) N,N'-[(3-hydroxypentyl)carbonimidoyl]bis[carbamate]](/img/structure/B15198562.png)
